molecular formula C20H17NO5S B3452800 [4-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate

[4-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate

Cat. No.: B3452800
M. Wt: 383.4 g/mol
InChI Key: MLWXZFRWOLFFAM-UHFFFAOYSA-N
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Description

[4-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate: is a complex organic compound that features both acetyl and sulfonyl functional groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[4-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, reduced amines, and substituted derivatives of the original compound .

Scientific Research Applications

[4-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [4-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate exerts its effects involves the interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of key metabolic processes within cells .

Comparison with Similar Compounds

Similar Compounds

  • [4-[acetyl(2-naphthylsulfonyl)amino]phenyl acetate
  • 2-aminothiazole-based compounds

Uniqueness

Compared to similar compounds, [4-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate stands out due to its unique combination of acetyl and sulfonyl groups attached to a naphthalene ring.

Properties

IUPAC Name

[4-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c1-14(22)21(18-8-10-19(11-9-18)26-15(2)23)27(24,25)20-12-7-16-5-3-4-6-17(16)13-20/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWXZFRWOLFFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC(=O)C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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